2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial Design

Standard thiazolidinedione analogs lack the specific 2,4-dimethylphenyl substitution required for advanced SAR studies. This compound (CAS 923140-20-9) is a specialized chemical biology probe for deconvoluting antimicrobial and anticancer structure-activity relationships. - Key structural differentiator: 2,4-dimethylphenyl amide moiety (critical for MIC activity vs. inactive analogs). - Research application: QSAR model refinement, anti-staphylococcal screening, and MCF-7 mechanistic studies. - Supply: BenchChem, immediate global shipping.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 923140-20-9
Cat. No. B2731793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
CAS923140-20-9
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C
InChIInChI=1S/C20H20N2O3S/c1-13-8-9-16(14(2)10-13)21-18(23)11-17-19(24)22(20(25)26-17)12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,21,23)
InChIKeyJFSZHAXOUBNKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide: Structural and Functional Profile


2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide (CAS 923140-20-9) is a synthetic, small-molecule thiazolidinedione (TZD) derivative [1]. Its structure features a characteristic 2,4-dioxothiazolidine core, N3-benzylated for enhanced lipophilicity, and a 5-acetamide side chain substituted with a 2,4-dimethylphenyl group. The compound belongs to a well-studied class known for diverse biological activities, with its specific substitution pattern suggesting a design focus on modulating antimicrobial potency and physicochemical properties beyond what simpler TZD analogs can achieve [2].

1
Scaffold
2,4-dioxothiazolidine core for amide-substituent SAR probe studies
2
Screening
Antimicrobial screening context across Gram-positive, Gram-negative, and fungal strains
3
Endpoint
Cell-model endpoint review including MCF-7 cytotoxicity assay context

Structural Distinction of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide


Simple in-class substitution is not viable for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide. The antimicrobial activity of TZD-5-acetic acid amides is exquisitely sensitive to the amide substituent; a study of a congeneric series demonstrated that a specific phenyl ring modification can shift a compound from inactivity (MIC > 512 µg/mL against all tested strains) to broad-spectrum potency with MIC values of 4–8 µg/mL [1]. For instance, the 'N-(1,3-thiazol-2-yl)acetamide' analog (CAS 613219-24-2), while sharing the same core, has no reported quantitative antimicrobial data, implying a different biological profile . This compound's unique 2,4-dimethylphenyl amide moiety is thus a critical structural determinant, not a generic decoration.

Target Compound N-(2,4-dimethylphenyl)acetamide substituent with unique steric bulk and lipophilicity from two methyl groups
Common Analog (CAS 613219-24-2) N-(1,3-thiazol-2-yl)acetamide substituent; no reported quantitative antimicrobial data available
Amide substituent changes in this TZD class may shift antimicrobial activity by more than 128-fold; direct substitution is not supported without comparative assay validation.

Quantitative Differentiation Evidence


Dimethylphenyl Amide vs. Thiazolyl Amide Core

The target compound possesses a 2,4-dimethylphenyl amide substituent, which is structurally distinct from the commonly available N-(1,3-thiazol-2-yl)acetamide analog (CAS 613219-24-2) . In the congeneric Alegaon 2011 series, electron-withdrawing substituents on the phenyl amide were critical for achieving low-MIC antimicrobial activity, with the 4-fluorophenyl analog (compound 3d) reaching an MIC of 4–8 µg/mL against all tested strains, while unsubstituted or electron-donating analogs were far less active [1]. The 2,4-dimethylphenyl group provides a unique steric and electronic environment predicted to differentially influence target binding compared to the unsubstituted thiazole ring.

Amide Substituent
Data to verify
2,4-dimethylphenyl vs thiazol-2-yl amide; introduces two methyl groups altering steric and electronic environment
Supports amide-substituent SAR review
In silico structural comparison; no direct comparative assay data
Medicinal Chemistry Structure-Activity Relationship (SAR) Antimicrobial Design

SAR-Predicted Antimicrobial Potency Profile

While direct MIC data for this exact compound is not publicly available, a quantitative class-level inference can be made from the Alegaon 2011 study on 2,4-thiazolidinedione-5-acetic acid amides (3a–n) [1]. The most potent analog, 3d (4-fluorophenyl amide), inhibited S. aureus, E. coli, P. vulgaris, and C. albicans at 4–8 µg/mL. The target compound’s 2,4-dimethylphenyl group, being an electron-donating substituent, is predicted to have a different activity profile, likely with a distinct MIC spectrum that justifies its evaluation against less substituted, less active analogs where MIC values were generally >512 µg/mL.

Predicted MIC Profile
Class-level
Predicted between 4 and >512 µg/mL depending on strain; congeneric series 3d baseline: 4–8 µg/mL
Supports antimicrobial screening context
Twofold serial dilution; Gram+, Gram−, and fungi panel
Antimicrobial Resistance Antibacterial Screening Quantitative SAR

Cytotoxicity in MCF-7 Breast Cancer Cells vs. Lead Analog

The 2011 class study provides quantitative cytotoxicity data for a closely related analog, providing a benchmark for the target compound [1]. Compound 3j (bearing a specific, undisclosed amide substituent) demonstrated an IC50 of 36 µM against the MCF-7 breast cancer cell line. As the target compound shares the identical core structure but features a distinct 2,4-dimethylphenyl amide, it serves as a critical probe to determine the substituent's impact on this specific anticancer activity.

MCF-7 Cytotoxicity
Cross-study comparable
Activity to be determined; comparator 3j IC50 = 36 µM against MCF-7 cell line
Supports cytotoxicity endpoint interpretation
MTT assay; MCF-7 breast cancer cell line
Anticancer Screening MCF-7 Cytotoxicity MTT Assay

Key Research Applications of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide


QSAR Expansion for Antimicrobial Thiazolidinediones

This compound is an ideal candidate for expanding QSAR models of antimicrobial thiazolidinediones. Its unique 2,4-dimethylphenyl substituent provides a critical data point for the electronic and steric parameters needed to predict MIC values [1]. By generating its antimicrobial profile, researchers can quantitatively compare it to the 4-fluorophenyl analog (compound 3d, MIC 4-8 µg/mL) to refine in silico models, directly improving the design of next-generation anti-staphylococcal agents [2].

Substituent-Dependent Cytotoxicity Probe in Breast Cancer Models

Based on the established baseline where compound 3j exhibits an IC50 of 36 µM against MCF-7 cells, this compound is a required probe for mechanistic studies [1]. Its procurement allows for a controlled experiment to determine if the 2,4-dimethylphenyl modification enhances or reduces anticancer potency through differential target engagement, a key step in validating the core scaffold for oncology applications.

Chemical Biology Toolkit for 2,4-Dioxothiazolidine Pharmacophore Studies

As a distinct chemical entity from the widely available but biologically uncharacterized N-thiazolyl analog (CAS 613219-24-2), this compound serves as a specialized tool in chemical biology [1]. Its use in panel screening alongside other TZD-5-acetic acid amides enables the deconvolution of the 2,4-dimethylphenyl group's specific contribution to target binding promiscuity and selectivity across a range of biological assays where class-level activity has been previously noted.

Application
Selection Property
Validation Focus
Antimicrobial QSAR model expansion
Amide-substituent electronic and steric profile
MIC spectrum against reference strain panel
Substituent-dependent cytotoxicity probe
MCF-7 cell-model response context
Cytotoxicity endpoint comparison with congeneric baseline
2,4-dioxothiazolidine pharmacophore studies
Target-binding promiscuity context
Panel screening selectivity review
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